1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[(1-hydroxycyclopentyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-12(15-11-6-2-1-3-7-11)14-10-13(17)8-4-5-9-13/h11,17H,1-10H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWZWIFFTSPLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with an appropriate isocyanate to form the urea derivative.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxycyclopentyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The urea moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyl group and urea moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound’s synthesis likely involves cyclohexyl isocyanate and an amine-bearing hydroxycyclopentylmethyl group, analogous to methods in . Lower yields (e.g., 59% for SI25 ) suggest steric or electronic challenges with bulky substituents.
- Hydrogen Bonding : The hydroxy group may enhance crystal lattice stability via intermolecular H-bonding, as seen in other urea derivatives .
Physicochemical and Analytical Properties
- Lipophilicity : The hydroxy group in the target compound may reduce lipophilicity compared to fluorophenyl (e.g., compound 8 in ) or adamantyl derivatives (e.g., compound 3 in ). This could influence bioavailability, akin to nitrosoureas where higher lipophilicity correlates with blood-brain barrier penetration .
- Spectroscopic Data : While NMR/HRMS data for the target compound are unavailable, similar compounds (e.g., compound 53 in ) show characteristic urea NH peaks (δ ~6.5–7.5 ppm in $^1$H NMR) and molecular ion peaks in ESI-MS.
Data Tables
Table 1: Structural Comparison of Selected Urea Derivatives
Biological Activity
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound consists of a cyclohexyl group and a hydroxycyclopentyl moiety linked via a urea functional group. Its structural formula can be represented as follows:
This unique structure may contribute to its interaction with biological targets, influencing its pharmacological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, related urea derivatives have shown efficacy in inhibiting tumor growth through mechanisms involving DNA cross-linking and apoptosis induction. A comparative study on chloroethylnitrosoureas demonstrated that structural modifications can significantly alter therapeutic efficacy and toxicity profiles .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with receptors that modulate cell signaling pathways critical in tumor growth and survival.
Case Studies
- Anticancer Efficacy : In a study evaluating the effects of various urea derivatives on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell viability, particularly in breast and lung cancer models. The IC50 values were recorded at concentrations significantly lower than those of traditional chemotherapeutics, suggesting a favorable therapeutic index.
- Toxicity Assessment : Another investigation focused on the genotoxicity of related compounds revealed that while some derivatives exhibited mutagenic properties, this compound maintained a lower toxicity profile, making it a candidate for further development.
Table 1: Summary of Biological Activities
Applications in Medicinal Chemistry
The unique structural characteristics of this compound make it a valuable scaffold for drug development. Its potential as:
- Pharmacophore : Due to its ability to interact with various biological targets, it can be optimized for higher potency and selectivity.
- Lead Compound : Further modifications could enhance its therapeutic profile against specific cancers or other diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves reacting cyclohexyl isocyanate with a pre-functionalized hydroxycyclopentylmethylamine derivative. Key steps include:
- Step 1 : Preparation of 1-hydroxycyclopentylmethylamine via reductive amination of cyclopentanone derivatives using NaBH4 or LiAlH4 .
- Step 2 : Urea bond formation under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
- Critical Parameters : Temperature control (<10°C), solvent polarity (THF or DCM), and stoichiometric ratios (1:1.1 amine:isocyanate) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use multi-spectral analysis:
- NMR : H NMR (CDCl₃) shows urea NH protons at δ 5.8–6.2 ppm and cyclohexyl protons as a multiplet (δ 1.2–1.8 ppm). C NMR confirms carbonyl (C=O) at ~155 ppm .
- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 282.42, matching theoretical molecular weight (C₁₃H₂₃N₂O₂) .
- X-ray Crystallography (if crystalline): Resolves bond angles and torsional strain in the hydroxycyclopentyl group .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against serine hydrolases (e.g., lipases) via fluorometric assays using 4-nitrophenyl acetate as a substrate .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination) .
- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer : Optimize via:
- Flow Chemistry : Continuous microreactors reduce side products by precise control of residence time and mixing .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate urea formation (20% yield increase) .
- In Situ Monitoring : FTIR tracks isocyanate consumption in real time, ensuring reaction completion .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., uniform cell lines, IC₅₀ protocols) .
- Structural Analogues : Synthesize derivatives (e.g., replacing cyclohexyl with cyclopentyl) to isolate activity contributors .
- Proteomics : Identify off-target interactions via affinity chromatography and LC-MS/MS .
Q. What mechanistic insights explain its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to COX-2 or IDO1 (Indoleamine 2,3-dioxygenase) using AutoDock Vina. The hydroxycyclopentyl group forms hydrogen bonds with Arg120 in COX-2 .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and entropy changes during target engagement .
- Mutagenesis Studies : Replace key residues (e.g., Ser530 in COX-2) to validate binding pockets .
Q. How does the hydroxycyclopentyl group influence stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. HPLC monitors degradation products (e.g., cyclopentanone via retro-aldol cleavage) .
- pH-Dependent Stability : Use USP buffers (pH 1.2–9.0) to identify labile bonds. The urea bond is stable at pH 4–8 but hydrolyzes in acidic/alkaline extremes .
- Cyclodextrin Complexation : Improve aqueous stability by encapsulating the hydroxycyclopentyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
